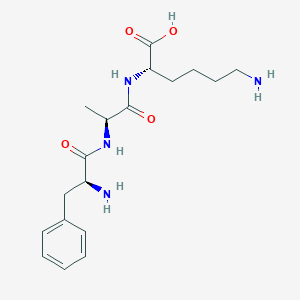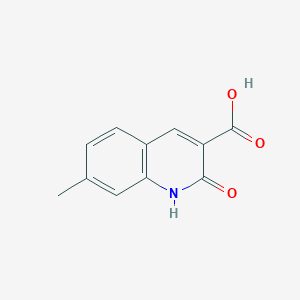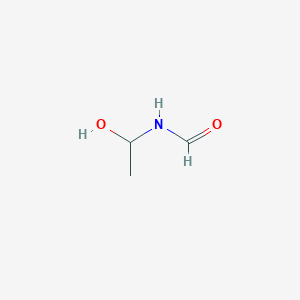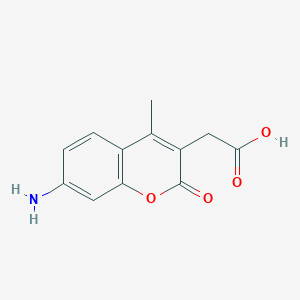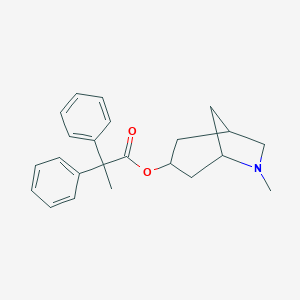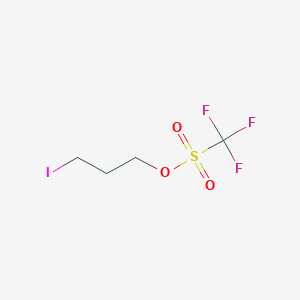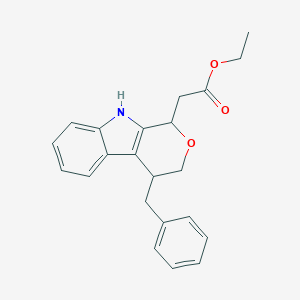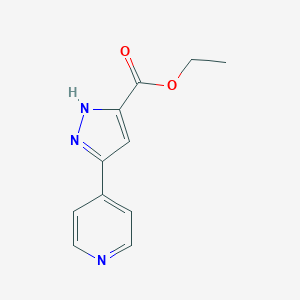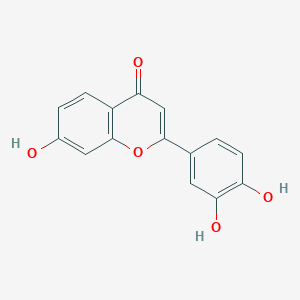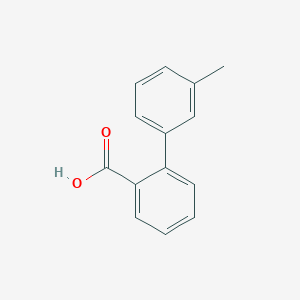
Acide 2-(3-méthylphényl)benzoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(3-methylphenyl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity
Mode of Action
It is known that benzoic acid derivatives can interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways .
Biochemical Pathways
Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are synthesized via the shikimate and phenylpropanoid pathways These pathways are crucial for the biosynthesis of a wide range of phenolic compounds
Pharmacokinetics
Similar compounds are known to be highly protein-bound with small volumes of distribution . They are cleared relatively fast, mainly by renal excretion
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that 2-(3-methylphenyl)benzoic Acid may also have potential antimicrobial effects.
Action Environment
The action, efficacy, and stability of 2-(3-methylphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment can potentially interact with 2-(3-methylphenyl)benzoic Acid, influencing its action and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that benzylic compounds, such as 2-(3-methylphenyl)benzoic Acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that benzylic compounds can undergo free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This could potentially influence gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature and has a melting point of 97-98 degrees Celsius .
Metabolic Pathways
Benzylic compounds are known to undergo reactions like free radical bromination and nucleophilic substitution , which could potentially involve various enzymes and cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2-(3-methylphenyl)benzoic Acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired product after hydrolysis.
Industrial Production Methods
Industrial production of 2-(3-methylphenyl)benzoic Acid often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(3-methylphenyl)benzoic Acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration, sulfonation, and halogenation can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid used for relieving migraine pain and showing anticancer activity.
Anthranilic Acid: A precursor to many dyes and perfumes, also known for its medicinal properties.
Uniqueness
2-(3-methylphenyl)benzoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
2-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISTUEPTMQFDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401899 | |
| Record name | 2-(3-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107412-71-5 | |
| Record name | 2-(3-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
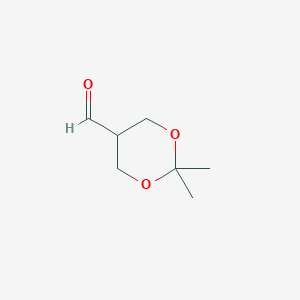
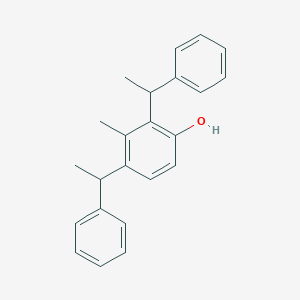
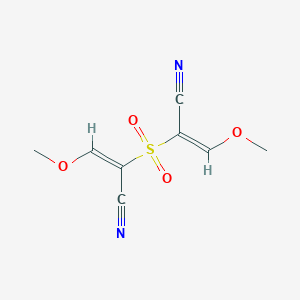
![2-[(hexylamino)methyl]phenol](/img/structure/B9015.png)
